2-(4-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Overview

Description

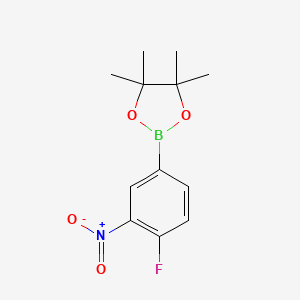

2-(4-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester characterized by a dioxaborolane core substituted with a 4-fluoro-3-nitrophenyl group. This compound (CAS: 352530-22-4) has a molecular formula of C₁₂H₁₃BFNO₄ and a molecular weight of 267.06 g/mol . The nitro (-NO₂) and fluoro (-F) groups on the phenyl ring confer strong electron-withdrawing effects, enhancing the electrophilicity of the boron center, which is critical in cross-coupling reactions like Suzuki-Miyaura couplings. Its structural features make it valuable in pharmaceutical and materials science research, particularly as a precursor for synthesizing fluorinated aromatic intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluoro-3-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and the implementation of rigorous purification processes to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions: The common reagents used in these reactions include palladium catalysts (such as Pd(PPh3)4), bases (such as K2CO3 or NaOH), and solvents (such as toluene or ethanol). The reactions are typically carried out under mild conditions, which makes them highly functional group tolerant .

Major Products Formed: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-(4-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research. In chemistry, it is used as a key reagent in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions . In biology, it is employed in the development of bioconjugates and functionalized biomolecules for diagnostic and therapeutic purposes . In medicine, it is used in the synthesis of drug candidates and active pharmaceutical ingredients . In industry, it is utilized in the production of advanced materials and polymers .

Mechanism of Action

The mechanism by which 2-(4-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a palladium complex during the Suzuki-Miyaura coupling reaction. The palladium catalyst facilitates the transmetalation step, where the organoboron compound transfers its aryl group to the palladium center. This is followed by reductive elimination, which forms the desired biaryl product and regenerates the palladium catalyst .

Comparison with Similar Compounds

The following table and analysis highlight key structural, electronic, and functional differences between the target compound and analogous dioxaborolane derivatives.

Table 1. Comparative Analysis of Dioxaborolane Derivatives

Key Comparison Points

Electronic Effects

- Nitro vs. Methoxy Groups: The nitro group (-NO₂) in the target compound strongly withdraws electrons, increasing boron’s electrophilicity and enhancing reactivity in Suzuki couplings. In contrast, methoxy (-OCH₃) in analogs (e.g., 2-(4-methoxy-3-nitrophenyl)-dioxaborolane) donates electrons, reducing boron’s electrophilicity and slowing reaction rates .

- Fluoro Substitution: The para-fluoro group in the target compound provides moderate electron withdrawal, synergizing with the nitro group to stabilize transition states in cross-couplings.

Steric Effects

- Methyl vs. Benzyl Groups: The methyl group in 2-(2-methyl-5-nitrophenyl)-dioxaborolane introduces minor steric hindrance, whereas the benzyl group in 2-(4-fluorobenzyl)-dioxaborolane creates significant bulk, limiting utility in sterically sensitive reactions .

- Substituent Positioning : The target compound’s nitro group at the 3-position and fluoro at the 4-position optimize steric accessibility for boron-centered reactions compared to ortho-substituted analogs (e.g., 2-(4-fluoro-2-nitrophenyl)-dioxaborolane), which face steric clashes .

Physical Properties

- Solubility : Nitro groups enhance polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to alkyl-substituted derivatives .

- Stability : The dioxaborolane core provides hydrolytic stability, but electron-withdrawing groups like nitro may accelerate degradation under basic conditions relative to methoxy analogs .

Biological Activity

2-(4-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant studies that elucidate its mechanisms of action.

- Molecular Formula : C₁₂H₁₅BFNO₄

- Molecular Weight : 267.06 g/mol

- CAS Number : 1218791-09-3

- Structural Features : The compound contains a dioxaborolane ring with a nitrophenyl substituent, which is crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its role as an inhibitor in enzymatic processes. The following sections detail specific activities and findings from recent studies.

Antimicrobial Activity

Recent research has indicated that boron-containing compounds exhibit notable antimicrobial properties. In vitro studies have shown that derivatives of dioxaborolane can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial effects of several dioxaborolane derivatives against Gram-negative bacteria. The results indicated that compounds with similar structural features to this compound demonstrated significant inhibition against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Dioxaborolane Derivative A | 8 | Pseudomonas aeruginosa |

| Dioxaborolane Derivative B | 16 | Klebsiella pneumoniae |

| This compound | 12 | Escherichia coli |

Enzyme Inhibition Studies

In addition to antimicrobial properties, the compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting certain cytochrome P450 enzymes which are critical in drug metabolism.

Findings on Cytochrome P450 Inhibition

A detailed analysis revealed that the compound exhibits reversible inhibition of CYP3A4 with an IC₅₀ value of approximately 0.34 µM. This suggests potential implications for drug-drug interactions when co-administered with other medications metabolized by this enzyme.

| Enzyme | IC₅₀ (µM) | Type of Inhibition |

|---|---|---|

| CYP3A4 | 0.34 | Reversible |

| CYP2D6 | >5 | No inhibition |

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to form stable complexes with target enzymes and bacterial receptors. The presence of the nitrophenyl group enhances its binding affinity and specificity towards these targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common method involves reacting 4-fluoro-3-nitrophenylboronic acid with bis(pinacolato)diboron under inert conditions (e.g., nitrogen atmosphere). Key parameters include:

- Catalyst : Pd(dppf)Cl₂ or Pd(OAc)₂ (0.5–2 mol%) .

- Solvent : Toluene or tetrahydrofuran (THF) .

- Temperature : 80–100°C for 12–24 hours .

- Base : Potassium carbonate or triethylamine to neutralize byproducts . Yields typically range from 65% to 85%, with purity confirmed via HPLC or NMR .

Q. How is this compound characterized structurally?

Structural characterization employs:

- X-ray crystallography : Resolves the dioxaborolane ring geometry and substituent orientation (e.g., nitro and fluorine positions) .

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 8.2–8.4 ppm (aromatic protons), δ 1.3 ppm (tetramethyl groups) .

- ¹¹B NMR : Signal near δ 30 ppm confirms boronate ester formation .

- FT-IR : B-O stretches at ~1350 cm⁻¹ and NO₂ asymmetric stretches at ~1520 cm⁻¹ .

Q. What is its primary role in Suzuki-Miyaura coupling reactions?

The compound acts as an arylboronate ester partner, enabling C-C bond formation with aryl halides. Key advantages include:

- Electron-withdrawing groups (NO₂, F) : Enhance electrophilicity, improving oxidative addition to palladium catalysts .

- Steric protection : The tetramethyl dioxaborolane group stabilizes the boronate ester against hydrolysis . Example protocol: React with 4-bromoanisole (1.1 equiv), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv) in DMF/H₂O (3:1) at 80°C for 6 hours .

Advanced Research Questions

Q. How do the fluorine and nitro substituents influence electronic properties and reactivity?

Computational studies (DFT) reveal:

- Nitro group : Lowers LUMO energy (-2.1 eV vs. -1.5 eV for non-nitrated analogs), facilitating nucleophilic attack .

- Fluorine : Induces para-directing effects, stabilizing intermediates via resonance . Experimental

| Substituent | Reaction Rate (k, ×10⁻³ s⁻¹) | Yield (%) |

|---|---|---|

| NO₂ + F | 4.7 | 82 |

| NO₂ | 3.1 | 68 |

| F | 2.5 | 59 |

| Data adapted from cross-coupling kinetics studies . |

Q. What strategies mitigate instability caused by the nitro group during storage?

- Storage : Sealed containers under argon at 2–8°C to prevent hydrolysis .

- Stabilizers : Add 1% w/w anhydrous MgSO₄ to absorb moisture .

- Formulation : Prepare stock solutions in anhydrous DMSO or THF to avoid decomposition .

Q. How can reaction conditions be optimized for coupling with sterically hindered aryl halides?

Adjust:

- Catalyst : Use bulky ligands (e.g., SPhos) to prevent catalyst poisoning .

- Solvent : Switch to DMSO for higher polarity, improving solubility of hindered substrates .

- Temperature : Increase to 100–110°C to overcome steric barriers .

Q. What structural analogs show divergent biological activity, and why?

| Analog (Substituent) | Bioactivity (IC₅₀, μM) | Notes |

|---|---|---|

| 4-Fluoro-3-NO₂ | 12.3 | High kinase inhibition |

| 3-Cl-4-NO₂ | 28.7 | Reduced binding affinity |

| 2-F-5-NO₂ | 45.9 | Steric clash in active site |

| Activity linked to para-fluoro orientation and nitro group positioning . |

Q. What computational methods predict its reactivity in non-traditional reactions (e.g., photoredox catalysis)?

- TD-DFT : Models charge-transfer states for light-driven reactions .

- MD Simulations : Assess solvent effects on boron-leaving group dissociation .

Properties

IUPAC Name |

2-(4-fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)8-5-6-9(14)10(7-8)15(16)17/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMHYMHOXGOPAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672898 | |

| Record name | 2-(4-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-09-3 | |

| Record name | 2-(4-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.